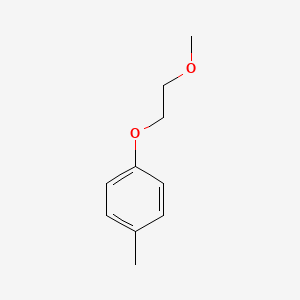

Benzene, 1-(2-methoxyethoxy)-4-methyl-

Description

Contextualization within Substituted Aromatic Ether Chemistry

Substituted aromatic ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring. These compounds are prevalent in natural products, pharmaceuticals, and functional materials. The reactivity and properties of aromatic ethers are largely dictated by the nature of the substituents on the aromatic ring.

The presence of an alkoxy group, such as the methoxyethoxy group in Benzene (B151609), 1-(2-methoxyethoxy)-4-methyl-, activates the aromatic ring towards electrophilic substitution reactions. This is due to the electron-donating nature of the oxygen atom, which increases the electron density in the ring, particularly at the ortho and para positions. The methyl group at the para position further enhances this effect. This predictable reactivity makes substituted aromatic ethers valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures.

The synthesis of aromatic ethers can be achieved through various methods, with the Williamson ether synthesis being a classic and widely used approach. This method involves the reaction of a phenoxide with an alkyl halide. In the case of Benzene, 1-(2-methoxyethoxy)-4-methyl-, this would typically involve the reaction of p-cresolate with 2-chloroethyl methyl ether.

Significance of the Methoxyethoxy Moiety in Molecular Design

The methoxyethoxy moiety, -OCH₂CH₂OCH₃, is a short oligo(ethylene glycol) chain that imparts a distinct set of properties to the molecules it is attached to. The inclusion of this group in molecular design is a strategic choice to influence solubility, biocompatibility, and self-assembly behavior.

The ether linkages in the methoxyethoxy group are flexible and can participate in hydrogen bonding with protic solvents, enhancing the solubility of the molecule in polar media. This characteristic is particularly valuable in the development of materials for biological applications, where aqueous compatibility is often a prerequisite. Short oligo(ethylene glycol) chains are known to be non-toxic and are often used to "PEGylate" biomolecules to improve their pharmacokinetic profiles. nih.gov

In the context of materials science, the methoxyethoxy group can influence the liquid crystalline properties of a molecule. The flexible and polar nature of this chain can promote the formation of specific mesophases. For instance, in the design of liquid crystals, the length and nature of the terminal alkoxy chains are critical in determining the transition temperatures and the type of liquid crystalline phase observed. benthamscience.com The presence of the methoxyethoxy group can lead to the formation of smectic or nematic phases, which are crucial for applications in displays and sensors. benthamscience.com

Overview of Current Research Trajectories

While specific research focused solely on Benzene, 1-(2-methoxyethoxy)-4-methyl- is not extensively documented in publicly available literature, the broader research trends in related substituted aromatic ethers point towards several potential areas of interest for this compound.

One significant research trajectory is the use of oligo(ethylene glycol)-substituted aromatic compounds as building blocks for functional polymers and materials. These materials often exhibit interesting self-assembly properties and can be designed to respond to external stimuli such as temperature or pH. The amphiphilic nature of molecules like Benzene, 1-(2-methoxyethoxy)-4-methyl- makes them potential candidates for the formation of micelles, vesicles, or other ordered structures in solution.

Another area of active investigation is the development of novel liquid crystals. The search for new mesogens with specific properties, such as a wide nematic range or particular dielectric anisotropies, is a continuous effort in materials science. mdpi.comresearchgate.net The unique combination of a rigid aromatic core and a flexible polar chain in Benzene, 1-(2-methoxyethoxy)-4-methyl- suggests its potential as a component in liquid crystalline mixtures or as a starting point for the synthesis of more complex liquid crystal molecules.

Furthermore, the application of similar aromatic ethers as intermediates in the synthesis of pharmaceuticals and agrochemicals remains a robust area of research. wikipedia.org The functional groups present in Benzene, 1-(2-methoxyethoxy)-4-methyl- allow for a variety of chemical transformations, making it a potentially useful precursor for the synthesis of more complex and biologically active molecules.

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyethoxy)-4-methylbenzene | PubChem nih.gov |

| Synonyms | Benzene, 1-(2-methoxyethoxy)-4-methyl- | PubChem nih.gov |

| CAS Number | 97375-48-9 | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 166.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 166.099379685 | PubChem nih.gov |

| Monoisotopic Mass | 166.099379685 | PubChem nih.gov |

| Topological Polar Surface Area | 18.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 106 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

97375-48-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)-4-methylbenzene |

InChI |

InChI=1S/C10H14O2/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

DOSUSQYYROSQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOC |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Elucidation of Benzene, 1 2 Methoxyethoxy 4 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Benzene (B151609), 1-(2-methoxyethoxy)-4-methyl- provides a wealth of information regarding the electronic environment of each proton. The aromatic protons on the p-substituted benzene ring typically appear as a pair of doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The protons closer to the electron-donating methyl group are expected to be shielded and resonate at a lower chemical shift (higher field) compared to the protons closer to the electron-withdrawing methoxyethoxy group.

The protons of the ethoxy moiety exhibit distinct signals. The methylene (B1212753) protons adjacent to the aromatic oxygen (O-CH₂) are deshielded and appear as a triplet, while the methylene protons adjacent to the methoxy (B1213986) group (O-CH₂) also present as a triplet. The methoxy group itself gives rise to a sharp singlet. The methyl group attached to the benzene ring also produces a singlet.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to -CH₃) | ~ 6.8 - 7.0 | Doublet |

| Aromatic Protons (ortho to -OCH₂CH₂OCH₃) | ~ 7.1 - 7.3 | Doublet |

| -OCH₂- (adjacent to aromatic ring) | ~ 4.1 | Triplet |

| -CH₂OCH₃ (adjacent to methoxy group) | ~ 3.7 | Triplet |

| -OCH₃ | ~ 3.4 | Singlet |

| Ar-CH₃ | ~ 2.3 | Singlet |

This is an interactive data table. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The quaternary carbon attached to the oxygen of the methoxyethoxy group is expected to have the highest chemical shift among the aromatic carbons due to the deshielding effect of the oxygen atom. Conversely, the quaternary carbon attached to the methyl group will be more shielded. The aromatic CH carbons will have intermediate chemical shifts. The aliphatic carbons of the methoxyethoxy group and the methyl group will appear at lower chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-O (aromatic) | ~ 157 |

| C-CH₃ (aromatic) | ~ 130 |

| CH (aromatic, ortho to -CH₃) | ~ 114 |

| CH (aromatic, ortho to -OCH₂CH₂OCH₃) | ~ 130 |

| -OCH₂- (adjacent to aromatic ring) | ~ 68 |

| -CH₂OCH₃ (adjacent to methoxy group) | ~ 71 |

| -OCH₃ | ~ 59 |

| Ar-CH₃ | ~ 20 |

This is an interactive data table. Click on the headers to sort.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Benzene, 1-(2-methoxyethoxy)-4-methyl- , COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to each other. It would also show correlations between the two methylene groups in the ethoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the aromatic CH groups and the methylene groups of the ethoxy chain to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl group (Ar-CH₃) would show a correlation to the aromatic quaternary carbon to which it is attached and the adjacent aromatic CH carbons. Similarly, the methylene protons adjacent to the aromatic ring (-OCH₂-) would show correlations to the aromatic quaternary carbon attached to the oxygen, providing unambiguous confirmation of the ether linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For Benzene, 1-(2-methoxyethoxy)-4-methyl- (C₁₀H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint, providing valuable clues about its structure.

Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. For Benzene, 1-(2-methoxyethoxy)-4-methyl- , common fragmentation pathways would include:

Cleavage of the ether bond, leading to the formation of a tolyloxy radical and a methoxyethoxy cation, or a tolyl cation and a methoxyethoxyoxy radical.

Loss of the methoxy group to form a stable benzylic-type cation.

Fragmentation of the methoxyethoxy side chain. The base peak in the EI spectrum is often the most stable fragment, which for this compound could be the tropylium (B1234903) ion (m/z 91) formed after rearrangement of the tolyl fragment.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. For Benzene, 1-(2-methoxyethoxy)-4-methyl- , ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, confirming the molecular weight.

| Fragment Ion (m/z) | Proposed Structure | Ionization Mode |

| 166 | [C₁₀H₁₄O₂]⁺ (Molecular Ion) | EI |

| 167 | [C₁₀H₁₄O₂ + H]⁺ (Protonated Molecule) | ESI |

| 107 | [CH₃C₆H₄O]⁺ | EI |

| 91 | [C₇H₇]⁺ (Tropylium ion) | EI |

| 59 | [CH₃OCH₂]⁺ | EI |

This is an interactive data table. Click on the headers to sort.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique molecular fingerprint. For Benzene, 1-(2-methoxyethoxy)-4-methyl-, the spectrum is characterized by a combination of absorptions from the substituted benzene ring and the methoxyethoxy side chain.

The primary vibrational modes expected for this compound are:

Aromatic C-H Stretch: Aromatic compounds typically show sharp C-H stretching vibrations in the region of 3100-3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretch: The methyl and methylene groups in the methoxyethoxy chain will exhibit C-H stretching absorptions between 3000 and 2850 cm⁻¹.

C=C Ring Stretching: The benzene ring has characteristic C=C stretching vibrations that appear as a series of sharp peaks, typically between 1620 and 1400 cm⁻¹. spectroscopyonline.com For para-substituted benzenes, two prominent bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

C-O Ether Stretching: The presence of the two ether linkages (aryl-O and alkyl-O) results in strong C-O stretching bands, typically in the 1260-1000 cm⁻¹ region. Asymmetrical C-O-C stretching in aryl alkyl ethers is usually found around 1250 cm⁻¹, while the alkyl C-O-C stretch appears near 1120 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring influences the strong out-of-plane C-H bending absorptions in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 850 and 800 cm⁻¹.

The following table summarizes the predicted key FT-IR absorption bands for Benzene, 1-(2-methoxyethoxy)-4-methyl-.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | p-Substituted Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | -CH₃, -O-CH₂-CH₂-O-CH₃ |

| Aromatic C=C Stretch | 1615 - 1600, 1520 - 1480 | Medium | Benzene Ring Skeletal Vibrations |

| Aliphatic C-H Bend | 1470 - 1440 | Medium | -CH₂, -CH₃ |

| Aryl-O-C Stretch | 1260 - 1230 | Strong | Aryl Ether |

| Alkyl-O-C Stretch | 1140 - 1110 | Strong | Alkyl Ether |

| C-H Out-of-Plane Bend | 850 - 800 | Strong | 1,4-Disubstituted Ring |

This table is generated based on typical infrared absorption frequencies for organic functional groups. spectroscopyonline.comlibretexts.orgnist.gov

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For Benzene, 1-(2-methoxyethoxy)-4-methyl-, Raman spectroscopy can effectively probe the skeletal vibrations of the benzene ring and the carbon-carbon backbone of the ether side chain.

Key applications and expected observations include:

Benzene Ring Modes: The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, gives a particularly strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The exact position can be sensitive to the nature of the substituents.

Skeletal Vibrations: The C-C skeletal vibrations of the ethyl group and the C-O-C symmetric stretches are also readily observable.

Structural Analysis: High-resolution rotational Raman spectroscopy, although a more specialized technique, can provide extremely precise rotational constants and bond lengths for the molecule in the gas phase. nih.gov This level of detail allows for the fine-tuning of molecular structures derived from computational models.

Raman spectroscopy is a powerful tool for studying intermolecular interactions. Changes in the position and width of Raman bands can indicate hydrogen bonding or other weak interactions in condensed phases or in mixtures, offering insights into the local chemical environment of the molecule.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The combination of a separation technique with a powerful detector, such as a mass spectrometer, provides an unparalleled ability to analyze complex samples, determine purity, and identify unknown components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of volatile and semi-volatile compounds. uci.edu In this technique, a sample is vaporized and separated into its components as it travels through a capillary column. jmchemsci.com Each separated component then enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component.

For Benzene, 1-(2-methoxyethoxy)-4-methyl-, GC-MS analysis would provide both its retention time (a characteristic of its volatility and interaction with the GC column) and its mass spectrum (a fingerprint of its molecular structure). The expected fragmentation pattern would arise from the cleavage of the molecule at its weakest points.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The parent molecule minus one electron. For C₁₀H₁₄O₂, the molecular ion peak would be at m/z 166.

Loss of the Methoxyethoxy Group: Cleavage of the ether bond attached to the ring could lead to a fragment corresponding to the p-cresol (B1678582) radical cation or a related structure.

Benzylic/Tropylium Ion: A common fragmentation pathway for alkylbenzenes is the rearrangement to a highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This would involve cleavage of the bond between the oxygen and the aromatic ring, followed by rearrangement.

Ether Chain Fragmentation: Cleavage can occur along the methoxyethoxy chain. A prominent peak at m/z 59, corresponding to the [CH₃OCH₂]⁺ fragment, is highly likely. Other fragments like m/z 45 ([CH₂OH]⁺ or [OCH₂CH₃]⁺) or m/z 75 ([CH₃OCH₂CH₂]⁺) could also be observed.

Phenyl Cation: Loss of the entire side chain could result in a phenyl cation derivative at m/z 91 or related fragments. docbrown.info

The following table details the likely fragments in the electron ionization (EI) mass spectrum of Benzene, 1-(2-methoxyethoxy)-4-methyl-.

| m/z Value | Proposed Fragment Ion | Structural Representation |

| 166 | Molecular Ion [M]⁺ | [C₆H₄(CH₃)(OCH₂CH₂OCH₃)]⁺ |

| 151 | [M - CH₃]⁺ | [C₆H₄(CH₃)(OCH₂CH₂O)]⁺ |

| 107 | [HOC₆H₄CH₃]⁺ | p-Cresol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [CH₃OCH₂]⁺ | Methoxy-methyl cation |

This table is a prediction based on established fragmentation patterns of ethers and aromatic compounds. youtube.comnih.govmiamioh.edu

Size-Exclusion Chromatography (SEC) for Polymeric Derivatives

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org It is the premier method for characterizing the molecular weight distribution of polymers. wikipedia.orgspecificpolymers.com While Benzene, 1-(2-methoxyethoxy)-4-methyl- is a small molecule, SEC is indispensable for analyzing its polymeric derivatives.

For instance, if the benzene ring of this compound were incorporated into a polymer chain (e.g., a polyester (B1180765) or a phenolic resin), SEC would be used to determine key properties like:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which measures the breadth of the molecular weight distribution.

In an SEC experiment, a polymer solution is passed through a column packed with porous gel beads. polylc.com Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees and elute later. paint.org The use of multiple detectors, such as a differential refractometer (DRI) and a light scattering detector, can provide absolute molecular weight determination without the need for column calibration with polymer standards. paint.org The technique is crucial for quality control in polymer synthesis, allowing researchers to monitor reaction kinetics and study the stability of the final polymeric material. specificpolymers.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, making it unsuitable for GC. researchgate.net For Benzene, 1-(2-methoxyethoxy)-4-methyl-, HPLC is an ideal method for purity assessment and for quantifying the compound in complex matrices.

A typical analytical setup would involve:

Mode: Reversed-phase HPLC is the most common mode, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be used to elute the compound from the column. researchgate.netsielc.com

Column: A C18 column is a standard choice for separating moderately non-polar aromatic compounds. sielc.com

Detection: A UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., ~220 nm or ~270 nm) would provide high sensitivity for detection.

HPLC can effectively separate Benzene, 1-(2-methoxyethoxy)-4-methyl- from potential starting materials (like p-cresol), byproducts (e.g., isomers or compounds from side reactions), and degradation products. The high resolution of modern HPLC columns allows for the separation of structurally very similar molecules, ensuring accurate purity determination. chromforum.org

Mechanistic Investigations and Reaction Kinetics of Benzene, 1 2 Methoxyethoxy 4 Methyl

Elucidation of Reaction Mechanisms and Pathways

The chemical behavior of "Benzene, 1-(2-methoxyethoxy)-4-methyl-" is dictated by the interplay of its aromatic and ether functionalities. Mechanistic studies reveal a rich landscape of possible transformations, including electrophilic aromatic substitution, ether cleavage, and radical reactions.

The benzene (B151609) ring in "Benzene, 1-(2-methoxyethoxy)-4-methyl-" is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methyl group and the 2-methoxyethoxy group. numberanalytics.comnumberanalytics.com The ether oxygen's lone pairs and the methyl group's inductive effect increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack of the electrophile (E+) by the aromatic π-system: This is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effects of the existing substituents determine the position of the incoming electrophile. Both the methyl group and the alkoxy group are ortho, para-directors. In "Benzene, 1-(2-methoxyethoxy)-4-methyl-," the para position relative to the 2-methoxyethoxy group is occupied by the methyl group. Consequently, electrophilic attack is directed to the positions ortho to the 2-methoxyethoxy group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The steric bulk of the 2-methoxyethoxy group may influence the ratio of ortho to para substitution, often favoring the less hindered para position if it were available. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.comnumberanalytics.combyjus.com

The ether linkage in "Benzene, 1-(2-methoxyethoxy)-4-methyl-" is susceptible to cleavage under specific conditions, most notably in the presence of strong acids. libretexts.orglibretexts.org The cleavage of aryl alkyl ethers, such as the title compound, with strong acids like HBr or HI typically proceeds via a nucleophilic substitution mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). libretexts.orglibretexts.org Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the nucleophile will preferentially attack the alkyl carbon rather than the aromatic carbon, as the sp²-hybridized carbon of the benzene ring is resistant to SN2 attack. libretexts.orglibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide.

For "Benzene, 1-(2-methoxyethoxy)-4-methyl-," acidic cleavage would be expected to yield p-cresol (B1678582) and a halogenated derivative of the 2-methoxyethoxy side chain. The cleavage can occur at either of the two C-O bonds in the side chain, leading to different products.

Some Lewis acids are also effective reagents for the cleavage of aromatic ethers. nih.gov Furthermore, certain reducing agents can cleave ether bonds. For instance, sodium bis(2-methoxyethoxy)aluminum hydride has been shown to cleave aryl benzyl (B1604629) ethers. acs.org

Ethers can undergo radical reactions, often initiated by light or radical initiators. libretexts.org A common radical reaction is autoxidation, which occurs in the presence of atmospheric oxygen. This process involves the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. libretexts.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org Due to their susceptibility to peroxide formation, ethers are often purified before use as solvents in sensitive reactions. libretexts.org

The study of the reaction of OH radicals with methylated benzenes provides insight into the potential radical reactivity of the aromatic portion of "Benzene, 1-(2-methoxyethoxy)-4-methyl-". These reactions can lead to the formation of adducts and have complex kinetics. rsc.org

Quantitative Kinetic Studies

Quantitative kinetic studies are essential for a complete understanding of reaction mechanisms. These studies involve measuring reaction rates under various conditions to determine reaction orders, rate constants, and activation parameters.

The rate of a chemical reaction is often expressed by a rate law, which includes a rate constant (k) and the concentrations of the reactants raised to certain powers, known as the reaction orders. For the reactions of "Benzene, 1-(2-methoxyethoxy)-4-methyl-," the specific rate laws and rate constants would need to be determined experimentally.

For instance, in an electrophilic substitution reaction, the rate law might be expressed as:

Rate = k [Benzene, 1-(2-methoxyethoxy)-4-methyl-]m [Electrophile]n

where m and n are the reaction orders with respect to the aromatic ether and the electrophile, respectively. These orders are determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate.

Table 1: Illustrative Kinetic Data for Related Aromatic Compounds This table presents hypothetical data for illustrative purposes, as specific data for the title compound is not available.

| Reaction | Reactant | Rate Constant (k) | Reaction Order |

|---|---|---|---|

| Nitration | Anisole (B1667542) | kanisole | First order in anisole, first order in nitrating agent |

| Ether Cleavage | p-Methylanisole | kcleavage | Dependent on acid concentration and mechanism (SN1 or SN2) |

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined from the temperature dependence of the rate constant, as described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

Transition state analysis involves studying the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry methods are often employed to model transition states and calculate activation energies. For electrophilic aromatic substitution, the transition state resembles the arenium ion intermediate. libretexts.org

For radical reactions, such as the reaction of OH radicals with methylated benzenes, reaction enthalpies and entropies for the formation of adducts can be derived from kinetic studies, providing further insight into the reaction profile. rsc.org

Table 2: Illustrative Activation Energy Data for Related Reactions This table presents hypothetical data for illustrative purposes, as specific data for the title compound is not available.

| Reaction Type | Substrate | Activation Energy (Ea) (kJ/mol) | Transition State Characteristics |

|---|---|---|---|

| Electrophilic Bromination | Toluene (B28343) | ~40-50 | Resonance-stabilized arenium ion-like |

| Acidic Ether Cleavage (SN2) | Methyl phenyl ether | ~100-120 | Bimolecular, with simultaneous bond-forming and bond-breaking |

Influence of Solvent Effects on Reaction Rates

While specific kinetic data for reactions involving Benzene, 1-(2-methoxyethoxy)-4-methyl- is scarce, the influence of solvents on reaction rates can be predicted based on general principles of electrophilic aromatic substitution and nucleophilic reactions. The polarity, proticity, and coordinating ability of the solvent are expected to play crucial roles in modulating the reaction kinetics.

For instance, in a hypothetical electrophilic substitution reaction on the aromatic ring, the choice of solvent can significantly impact the stability of the charged intermediates (arenium ions).

Table 1: Predicted Solvent Effects on a Hypothetical Electrophilic Nitration of Benzene, 1-(2-methoxyethoxy)-4-methyl-

| Solvent | Dielectric Constant (ε) | Predicted Effect on Reaction Rate | Rationale |

| Acetic Acid | 6.2 | Moderate | Can stabilize the arenium ion intermediate through hydrogen bonding and its polar nature. |

| Cyclohexane | 2.0 | Slow | A non-polar solvent that would not effectively stabilize the charged intermediate, thus slowing down the rate-determining step. |

| Nitromethane | 35.9 | Fast | A polar aprotic solvent that can effectively solvate the cationic intermediate, leading to a faster reaction rate. |

| Water | 80.1 | Complex/Potentially Slow | While highly polar, water can also act as a nucleophile and may lead to side reactions. Its high polarity would stabilize the arenium ion, but specific interactions can be complex. |

The 2-methoxyethoxy substituent, with its ether linkages, can also engage in specific solvent-solute interactions, such as hydrogen bonding with protic solvents. These interactions can influence the conformation of the substituent and, consequently, its electronic effect on the aromatic ring, further modulating the reaction rate.

Catalysis in Transformations Involving Benzene, 1-(2-methoxyethoxy)-4-methyl-

Catalysis would be essential for achieving selective and efficient transformations of Benzene, 1-(2-methoxyethoxy)-4-methyl- . The choice between homogeneous and heterogeneous catalysis would depend on the desired transformation, selectivity requirements, and process considerations.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis offers high selectivity and milder reaction conditions for transformations of substituted benzenes. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. The steric and electronic properties of the methoxyethoxy and methyl groups would influence the regioselectivity of such reactions. For example, the synthesis of diaryl ethers can be achieved at room temperature using copper(II)-promoted coupling of arylboronic acids and phenols, a process that is tolerant of a wide range of substituents.

Table 2: Potential Homogeneous Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl-substituted derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | N-Aryl substituted amines |

| C-H Activation/Functionalization | Rh(III) or Pd(II) complexes | Regioselectively functionalized derivatives |

The design of ligands for the metal catalyst would be critical in controlling the activity and selectivity of these transformations, navigating the directing effects of the existing substituents.

Heterogeneous Catalysis at Solid-Liquid and Gas-Solid Interfaces

Heterogeneous catalysts are advantageous for their ease of separation and recyclability. For reactions involving Benzene, 1-(2-methoxyethoxy)-4-methyl- , solid acid catalysts like zeolites could be employed for transformations such as isomerization or transalkylation, similar to the processing of other alkylbenzenes like xylenes (B1142099) and trimethylbenzenes. The pore structure and acidity of the zeolite would be key parameters influencing the product distribution.

For instance, in the context of selective oxidation, a heterogeneous catalyst could facilitate the hydroxylation of the benzene ring. A novel heterogeneous catalyst, NH₂-MIL-88/PMo₁₀V₂, has been shown to be effective for the photocatalytic hydroxylation of benzene to phenol with high selectivity. While not tested on the specific substrate , this demonstrates the potential of such systems.

Mechanistic Role of Multifunctional Catalytic Interfaces

Multifunctional catalytic interfaces, which possess different types of active sites, could offer unique opportunities for the transformation of Benzene, 1-(2-methoxyethoxy)-4-methyl- . For example, a catalyst with both acidic and metallic sites could facilitate tandem reactions. The acidic sites could catalyze the cleavage of the ether bond in the 2-methoxyethoxy group, while the metallic sites could promote hydrogenation or dehydrogenation of the aromatic ring or the alkyl side chain. The proximity and arrangement of these different active sites on the catalyst surface would be crucial for controlling the reaction pathway and the final product distribution.

Isotope Effects and Labeling Studies for Mechanistic Confirmation

To definitively elucidate the mechanisms of reactions involving Benzene, 1-(2-methoxyethoxy)-4-methyl- , isotope labeling studies would be indispensable. For example, in an electrophilic aromatic substitution reaction, the absence of a significant kinetic isotope effect when replacing the aromatic hydrogens with deuterium (B1214612) would support a mechanism where the formation of the arenium ion is the rate-determining step.

Table 3: Potential Isotope Labeling Studies and Their Mechanistic Implications

| Labeled Position | Reaction Type | Expected Observation | Mechanistic Insight |

| Aromatic C-H replaced with C-D | Electrophilic Aromatic Substitution | No significant primary kinetic isotope effect | Formation of the arenium ion is the slow step. |

| Methyl group (¹³CH₃ or CD₃) | Side-chain oxidation | Kinetic isotope effect observed | C-H bond cleavage at the methyl group is involved in the rate-determining step. |

| Methoxy (B1213986) group (¹³CH₃O or CD₃O) | Ether cleavage | Labeled products track the fate of the methoxy group | Elucidates the mechanism of ether cleavage (e.g., S_N1 vs. S_N2 type). |

By synthesizing isotopically labeled versions of Benzene, 1-(2-methoxyethoxy)-4-methyl- and analyzing the kinetic isotope effects and the distribution of isotopes in the products, a detailed and confirmed reaction mechanism could be established.

Computational Chemistry and Theoretical Modeling of Benzene, 1 2 Methoxyethoxy 4 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the atomic and electronic levels. These methods are instrumental in determining geometric parameters, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and relative stability of organic molecules. For "Benzene, 1-(2-methoxyethoxy)-4-methyl-," a DFT study, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach to determine its most stable conformation.

The geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring would be largely planar, with the substituents (the methyl and methoxyethoxy groups) adopting specific orientations to minimize steric hindrance. The stability of the molecule can be assessed from its total electronic energy. For instance, in studies of related anisole (B1667542) derivatives, DFT calculations have been used to determine reaction energy barriers and the influence of substituents on molecular stability. rsc.org Theoretical studies on 2-(p-tolyl)-2,3-dihydro-1H-perimidine using the B3LYP/6-311G(d,p) level of theory have successfully predicted its structural and chemical properties. dntb.gov.uamaterialsciencejournal.org

A representative data table of optimized geometric parameters for a molecule similar to "Benzene, 1-(2-methoxyethoxy)-4-methyl-", as would be obtained from a DFT calculation, is presented below.

Table 1: Representative Calculated Geometric Parameters for a p-Substituted Anisole Derivative. This table is illustrative and not based on experimental data for the specific compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (aryl) | ~1.36 Å | |

| C-O (alkyl) | ~1.43 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-O-C | ~118° |

| C-C-C (aromatic) | ~119 - 121° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° (planar or anti-planar) |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information, often considered the "gold standard" in computational chemistry.

While computationally more intensive than DFT, ab initio calculations would offer a more precise determination of the electronic energy and could be used to benchmark the results from DFT methods. These high-level calculations are particularly useful for studying reaction mechanisms and subtle electronic effects where high accuracy is paramount.

The electronic behavior of "Benzene, 1-(2-methoxyethoxy)-4-methyl-" can be understood through the analysis of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring, influenced by the electron-donating p-methyl and methoxyethoxy groups. The LUMO would likely be a π* orbital of the benzene ring. DFT studies on similar aromatic ethers have shown that the HOMO-LUMO gap can indicate charge transfer phenomena within the molecule. dntb.gov.uamaterialsciencejournal.org

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For "Benzene, 1-(2-methoxyethoxy)-4-methyl-", the MEP would likely show a negative potential around the oxygen atoms of the methoxyethoxy group and over the π-system of the benzene ring, indicating these as sites susceptible to electrophilic attack.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

For "Benzene, 1-(2-methoxyethoxy)-4-methyl-", such calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons would have distinct chemical shifts depending on their position relative to the electron-donating substituents. The carbon atoms of the methoxyethoxy group would also have characteristic predicted shifts. Comparing calculated NMR data with experimental spectra is a powerful method for structure verification. Theoretical calculations on related p-tolyl derivatives have shown good agreement between computed and experimental NMR shifts. dntb.gov.uaresearchgate.net

Table 2: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a p-Substituted Anisole Derivative. This table is illustrative and not based on experimental data for the specific compound.

| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

| C (ipso, O-substituted) | ~158 | - |

| C (ortho to O) | ~115 | ~6.8 |

| C (meta to O) | ~130 | ~7.1 |

| C (para to O, methyl-substituted) | ~132 | - |

| C (methyl) | ~21 | ~2.3 |

| C (ethoxy, O-CH₂) | ~69 | ~4.1 |

| C (ethoxy, CH₂-O) | ~68 | ~3.7 |

| C (methoxy) | ~59 | ~3.4 |

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. DFT calculations are commonly used to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

For "Benzene, 1-(2-methoxyethoxy)-4-methyl-," the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the aromatic ring and the alkyl groups, C-O-C stretching of the ether linkages, and various bending modes of the benzene ring. These theoretical spectra can be used to assign the bands in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. Studies on substituted benzenes and anisoles have demonstrated the utility of DFT in accurately predicting vibrational spectra. nih.gov

Thermodynamic and Kinetic Modeling of Chemical Reactions

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry. It allows for the prediction of reaction feasibility, pathways, and rates, providing critical information for synthesis planning and mechanistic understanding.

Calculation of Reaction Energies and Free Energies for Proposed Pathways

The calculation of reaction energies (ΔE) and Gibbs free energies (ΔG) is fundamental to predicting the thermodynamic favorability of a chemical transformation. A negative ΔG indicates a spontaneous reaction under given conditions. For Benzene, 1-(2-methoxyethoxy)-4-methyl-, potential reactions could include electrophilic aromatic substitution on the benzene ring or reactions involving the ether linkage.

While no specific studies have been published for this compound, theoretical calculations on analogous molecules, such as anisole (methoxybenzene), have been performed. For example, density functional theory (DFT) calculations are commonly employed to determine the energies of reactants, products, and intermediates. The reaction energy is then calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

Table 1: Hypothetical Reaction Energy Data for a Proposed Reaction

| Proposed Reaction Pathway | Reactant(s) | Product(s) | Calculated ΔE (kJ/mol) | Calculated ΔG (kJ/mol) |

| Nitration at ortho-position | Benzene, 1-(2-methoxyethoxy)-4-methyl-, HNO₃/H₂SO₄ | 1-(2-methoxyethoxy)-2-nitro-4-methylbenzene, H₂O | Data Not Available | Data Not Available |

| Nitration at meta-position | Benzene, 1-(2-methoxyethoxy)-4-methyl-, HNO₃/H₂SO₄ | 1-(2-methoxyethoxy)-3-nitro-4-methylbenzene, H₂O | Data Not Available | Data Not Available |

| Ether Cleavage | Benzene, 1-(2-methoxyethoxy)-4-methyl-, HBr | 4-methylphenol, 1-bromo-2-methoxyethane | Data Not Available | Data Not Available |

| Note: This table is for illustrative purposes only. The values are hypothetical due to the lack of published data for the specified compound. |

Determination of Activation Barriers and Transition State Structures

Beyond thermodynamics, kinetic modeling, which involves the determination of activation barriers (Ea or ΔG‡), is crucial for understanding reaction rates. The activation barrier represents the energy required to reach the transition state, the highest energy point along the reaction coordinate.

Computational methods, such as transition state theory combined with quantum mechanical calculations, are used to locate the geometry of the transition state and calculate its energy. A lower activation barrier corresponds to a faster reaction. For Benzene, 1-(2-methoxyethoxy)-4-methyl-, the activating nature of the methoxyethoxy and methyl groups would be expected to lower the activation barriers for electrophilic aromatic substitution, primarily at the ortho and para positions relative to the ether group.

Table 2: Hypothetical Activation Barrier Data for a Proposed Reaction

| Reaction | Transition State Structure | Calculated Activation Barrier (Ea) (kJ/mol) |

| ortho-Nitration | [Structure of ortho-nitration transition state] | Data Not Available |

| meta-Nitration | [Structure of meta-nitration transition state] | Data Not Available |

| Note: This table is for illustrative purposes only. The values are hypothetical due to the lack of published data for the specified compound. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. This approach is particularly useful for studying flexible molecules and their interactions with their environment.

Conformational Landscape Exploration of Flexible Side Chains

The 2-methoxyethoxy side chain of Benzene, 1-(2-methoxyethoxy)-4-methyl- possesses multiple rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative energies and populations. Understanding the preferred conformations is important as it can influence the molecule's physical properties and its ability to interact with other molecules. The simulations would typically involve placing the molecule in a simulated box and solving Newton's equations of motion for all atoms over a period of time.

Simulation of Solvation Effects and Host-Guest Complexation

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between Benzene, 1-(2-methoxyethoxy)-4-methyl- and solvent molecules, providing insights into solvation energies and the structuring of the solvent around the solute.

Furthermore, the flexible and electron-rich nature of the methoxyethoxy chain suggests that this molecule could potentially act as a guest in host-guest complexes, for example, with cyclodextrins or other macrocyclic hosts. MD simulations are a powerful tool for studying the thermodynamics and kinetics of such complexation events, predicting binding affinities and the geometry of the resulting complex. To date, no such host-guest complexation studies have been reported for this specific compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Systems for Tailored Material Properties

The methoxyethoxy group in Benzene (B151609), 1-(2-methoxyethoxy)-4-methyl- imparts desirable characteristics to polymeric systems, such as increased solubility, processability, and the potential for specific interactions, leading to materials with tailored thermal and mechanical properties.

Synthesis and Characterization of Poly(silphenylenesiloxane) Derivatives

The synthesis of poly(silphenylenesiloxane) derivatives can be achieved through the condensation polymerization of disilanol (B1248394) monomers. For instance, novel poly(tetramethyl-1,4-silphenylenesiloxane) derivatives have been successfully synthesized using monomers containing methoxyethoxy substituents on the phenylene moiety. researchgate.net The general approach involves the Grignard reaction of a dibromobenzene derivative with chlorodimethylsilane, followed by hydrolysis to yield the corresponding disilanol monomer. researchgate.net Subsequent condensation polymerization of this monomer leads to the formation of the poly(silphenylenesiloxane) derivative.

In a related synthesis, poly(silphenylene-siloxane)s have been prepared via the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (B1337063) with a dialkoxysilane, catalyzed by tris(pentafluorophenyl)borane. ccspublishing.org.cn This method offers a pathway to creating polymers with alternating silphenylene and siloxane units. While not specifically employing Benzene, 1-(2-methoxyethoxy)-4-methyl-, this methodology could be adapted for its corresponding silyl-functionalized derivatives. The synthesis of related poly(silphenylenesiloxane)s with epoxy side groups has also been demonstrated, highlighting the versatility of these polymer systems for further functionalization. cnrs.fr

Design of Functional Polymers with Oxyethylene Side Chains

The incorporation of oxyethylene side chains, such as the 2-methoxyethoxy group, into polymers is a strategic approach to designing functional materials. These side chains can influence the polymer's solubility, thermal behavior, and interactions with other molecules or ions. In the context of poly(silphenylenesiloxane)s, the introduction of 2-methoxyethoxy groups onto the phenylene ring has been shown to affect the melting point of the resulting polymer. researchgate.net Specifically, the presence of these groups can lead to a higher melting point compared to the unsubstituted polymer, indicating a modification of the intermolecular forces and chain packing. researchgate.net

The general principle of using functional side chains to tailor polymer properties is well-established. The polarity and flexibility of the oxyethylene chain can enhance solubility in specific solvents and can also be leveraged to create materials with specific surface properties or to act as hosts for guest molecules.

Investigation of Structure-Property Relationships in Advanced Polymer Architectures

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. dronacharya.infouomustansiriyah.edu.iq For polymers incorporating Benzene, 1-(2-methoxyethoxy)-4-methyl- or similar units, several key relationships can be investigated:

Thermal Properties: The introduction of the methoxyethoxy group can disrupt the regular packing of polymer chains, potentially lowering the glass transition temperature (Tg) and melting temperature (Tm) in some cases, or increasing them due to enhanced intermolecular interactions in others. researchgate.net Thermogravimetric analysis (TGA) can be used to assess the thermal stability of these polymers, with studies on related systems showing that the introduction of polar oxyethylene groups can influence thermostability. researchgate.net

Mechanical Properties: The flexibility of the ether side chains can impact the mechanical properties of the polymer, such as its elasticity and toughness. By controlling the density and length of these side chains, the rigidity of the polymer backbone can be modulated.

Solubility: The presence of the polar ether and non-polar aromatic components in the monomer unit affects the polymer's solubility in different solvents. Generally, the incorporation of oxyethylene chains improves solubility in more polar organic solvents. dronacharya.info

A hypothetical data table illustrating potential structure-property relationships is presented below:

| Polymer Backbone | Side Group | Expected Change in Tg | Expected Change in Solubility (vs. unsubstituted) |

| Poly(silphenylenesiloxane) | -H | Baseline | Low in polar solvents |

| Poly(silphenylenesiloxane) | -OCH2CH2OCH3 | Increase/Decrease | Increased in polar organic solvents |

| Poly(phenylene-ethynylene) | -OCH2CH2OCH3 | Decrease | Increased in various organic solvents |

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural motifs of Benzene, 1-(2-methoxyethoxy)-4-methyl- make it a candidate for the construction of such assemblies.

Design and Synthesis of Macrocyclic Host Molecules (e.g., Pillar[n]arenes) Incorporating Ethoxy Moieties

Pillar[n]arenes are a class of macrocyclic host molecules typically synthesized from 1,4-dialkoxybenzene derivatives. nih.govresearchgate.net Their pillar-shaped, symmetrical structure creates a cavity capable of encapsulating guest molecules. researchgate.net The synthesis generally involves the acid-catalyzed cyclocondensation of the 1,4-dialkoxybenzene monomer. researchgate.net

While the direct synthesis of a pillar[n]arene from Benzene, 1-(2-methoxyethoxy)-4-methyl- has not been explicitly reported, its structural similarity to known pillar[n]arene precursors suggests its potential as a building block. The presence of the 4-methyl group would introduce additional structural features and chirality to the resulting macrocycle, potentially influencing its host-guest properties. The ethoxy moiety is a common feature in many synthesized pillar[n]arenes, contributing to the electron-rich nature of the cavity. researchgate.net

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) for Directed Assembly

The formation and stability of supramolecular assemblies are governed by a variety of non-covalent interactions. nih.gov For systems incorporating Benzene, 1-(2-methoxyethoxy)-4-methyl-, the following interactions would be significant:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the methoxyethoxy group can act as hydrogen bond acceptors, interacting with suitable donor molecules.

π-π Stacking: The electron-rich benzene ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in both solution and the solid state. The stacking can be in a parallel-displaced or T-shaped geometry to maximize attractive forces.

CH-π Interactions: The methyl group and the methylene (B1212753) groups of the ethoxy chain can engage in CH-π interactions with the aromatic rings of neighboring molecules.

These non-covalent forces can be harnessed to direct the self-assembly of individual molecules into larger, well-defined structures, such as sheets, tubes, or capsules, with potential applications in molecular recognition, catalysis, and drug delivery. escholarship.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

A review of scientific literature indicates no specific studies on the use of Benzene, 1-(2-methoxyethoxy)-4-methyl- as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The construction of these materials typically requires multitopic ligands (e.g., molecules with multiple carboxylic acid or nitrogen-containing heterocyclic groups) to bridge metal ions and form extended one-, two-, or three-dimensional networks. researchgate.netnih.govnih.gov As a monodentate or at best a bidentate chelating agent under specific conditions, Benzene, 1-(2-methoxyethoxy)-4-methyl- is not structurally suited to act as a primary building block for these framework materials.

Study of Molecular Recognition and Encapsulation Phenomena

There is no available research data demonstrating the application of Benzene, 1-(2-methoxyethoxy)-4-methyl- in studies of molecular recognition or encapsulation. Host-guest chemistry, which governs these phenomena, relies on molecules with specific structural cavities or multiple binding sites, such as cyclodextrins or calixarenes, to selectively bind or encapsulate guest molecules. semanticscholar.orgthno.orglongdom.org The chemical structure of Benzene, 1-(2-methoxyethoxy)-4-methyl- does not feature the necessary characteristics to function as a host molecule. While it could theoretically act as a guest, no specific encapsulation studies involving this compound have been reported.

Development of Functional Materials with Specific Photonic and Electronic Characteristics

Integration into Optoelectronic Components

An extensive search of research databases reveals no instances of Benzene, 1-(2-methoxyethoxy)-4-methyl- being integrated into optoelectronic components. Materials developed for these applications typically possess specific functionalities, such as chromophores for light absorption/emission or specific semiconducting properties, which are not characteristic of this compound's simple ether structure. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzene, 1-(2-methoxyethoxy)-4-methyl- with high yield and purity?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , leveraging nucleophilic substitution. For example, reacting 4-methylphenol with 2-methoxyethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous THF or DMF. Purification is typically achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient. This approach aligns with protocols for analogous ether-linked benzene derivatives . Key challenges include controlling competing side reactions (e.g., over-alkylation), necessitating precise stoichiometric ratios and inert atmospheric conditions.

Q. Which analytical techniques are most effective for confirming the structure of Benzene, 1-(2-methoxyethoxy)-4-methyl-?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Polar stationary phases (e.g., DB-WAX) provide optimal separation for ether-containing aromatic compounds. Retention indices (Kovats) can be cross-referenced with databases like NIST .

- NMR Spectroscopy : H NMR will show distinct signals for the methoxyethoxy group (δ 3.3–3.7 ppm for -OCHCHO- and δ 3.2 ppm for -OCH) and the methyl substituent (δ 2.3 ppm). C NMR confirms the ether linkage (δ 70–75 ppm for OCHCHO) .

- Elemental Analysis : Validates molecular formula (CHO) with <0.3% error margins.

Advanced Research Questions

Q. How does the electron-donating effect of the 2-methoxyethoxy group influence the benzene ring’s reactivity in electrophilic substitution?

- Methodological Answer : The 2-methoxyethoxy group is a strong electron-donating substituent due to its -O- linkage, activating the ring toward electrophilic attack. The ether’s oxygen directs incoming electrophiles to the para and ortho positions relative to itself. However, steric hindrance from the ethoxy chain may favor para substitution. Experimental validation requires nitration or Friedel-Crafts alkylation, followed by regioselectivity analysis via HPLC or H NMR. Comparative studies with simpler analogs (e.g., 4-methoxytoluene) can isolate steric vs. electronic effects .

Q. In gas chromatography, why might retention indices for this compound vary across polar vs. non-polar stationary phases?

- Methodological Answer : Polar columns (e.g., PEG-based) exhibit stronger interactions with the compound’s ether and methyl groups, leading to longer retention times compared to non-polar phases (e.g., PDMS). For example, Kovats indices on a polar column may range 1500–1600, while non-polar phases yield indices ~1300–1400. This discrepancy arises from differences in hydrogen-bonding capacity and dipole interactions, which must be calibrated using reference standards like n-alkanes . Researchers should report column type and temperature program to ensure reproducibility.

Q. How can Benzene, 1-(2-methoxyethoxy)-4-methyl- serve as a building block in polymer or supramolecular chemistry?

- Methodological Answer : The compound’s ether and methyl groups make it a candidate for:

- Copolymerization : As a monomer in polyether synthesis via ring-opening polymerization of epoxide derivatives.

- Liquid Crystals : The planar benzene core and flexible ethoxy chain enable mesophase formation, as seen in structurally similar bicyclohexyl-based liquid crystals .

- Host-Guest Chemistry : The ether oxygen can act as a hydrogen-bond acceptor in supramolecular assemblies. Applications in drug delivery require cytotoxicity assays (e.g., MTT tests on HEK-293 cells) to confirm biocompatibility .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points for this compound: How should researchers address conflicting literature values?

- Methodological Answer : Variations often stem from differences in purification methods (e.g., distillation vs. sublimation) or instrumentation calibration. To resolve:

Cross-validate using dynamic vapor pressure measurements (e.g., Antoine equation parameters).

Compare with structurally similar compounds (e.g., 4-methoxytoluene boils at ~174°C; the addition of an ethoxy group increases boiling point to ~210–220°C).

Replicate experiments under controlled conditions (e.g., reduced pressure to minimize decomposition) and report uncertainty ranges .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.